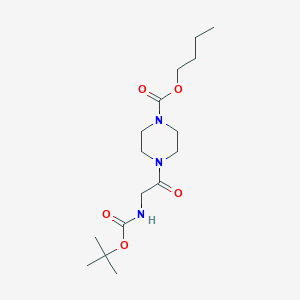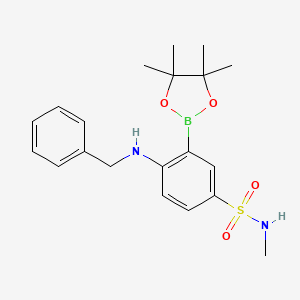
4-Cyano-2,5-difluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyano-2,5-difluorobenzoic acid is an organic compound with the molecular formula C8H3F2NO2 It is a derivative of benzoic acid, characterized by the presence of cyano and difluoro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-2,5-difluorobenzoic acid typically involves the nitration, selective reduction, diazotization, and chlorination of commercially available precursors such as 4-chloro-3,5-difluorobenzonitrile . The reaction sequence is as follows:
Nitration: The precursor is treated with concentrated nitric acid and sulfuric acid.
Selective Reduction: The nitro group is selectively reduced.
Diazotization: The resulting amine is diazotized using sodium nitrite.
Chlorination: The diazonium salt is then chlorinated to yield the final product.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 4-Cyano-2,5-difluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The cyano and difluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
4-Cyano-2,5-difluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyano-2,5-difluorobenzoic acid involves its interaction with specific molecular targets and pathways. The cyano and difluoro groups play a crucial role in its reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
- 2,4-Dichloro-3,5-difluorobenzoic acid
- 2,5-Difluorobenzoic acid
- 2-Chloro-4,5-difluorobenzoic acid
Comparison: 4-Cyano-2,5-difluorobenzoic acid is unique due to the presence of both cyano and difluoro groups, which impart distinct chemical properties compared to its analogs. These substituents influence its reactivity, making it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C8H3F2NO2 |
|---|---|
Molecular Weight |
183.11 g/mol |
IUPAC Name |
4-cyano-2,5-difluorobenzoic acid |
InChI |
InChI=1S/C8H3F2NO2/c9-6-2-5(8(12)13)7(10)1-4(6)3-11/h1-2H,(H,12,13) |
InChI Key |
XFQANRQLKMQGIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)C(=O)O)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4,5,5-Tetramethyl-2-[6-(4-phenylphenyl)dibenzothiophen-4-yl]-1,3,2-dioxaborolane](/img/structure/B13933951.png)
![[(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 4-methylbenzenesulfonate](/img/structure/B13933961.png)




![2,3-dihydro-3,3-dimethylFuro[3,2-b]pyridine-5-carboxylic acid](/img/structure/B13933993.png)







